3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid

Synthetic Chemistry Quinacridone Pigments Hair Dye Intermediates

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid (CAS 68054-39-7) is a synthetic quinone derivative characterized by a 1,4-cyclohexadiene core, two phenylamino substituents, and a single carboxylic acid group. Unlike simpler 2,5-dianilino-1,4-benzoquinones, this compound embodies a bifunctional nature, merging the redox-active quinone moiety with the derivatization potential of a carboxylic acid.

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
Cat. No. B13418256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O
InChIInChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25)
InChIKeyDRCXEUYBLRVLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid: A Bifunctional Quinone Intermediate for Targeted Synthesis


3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid (CAS 68054-39-7) is a synthetic quinone derivative characterized by a 1,4-cyclohexadiene core, two phenylamino substituents, and a single carboxylic acid group [1]. Unlike simpler 2,5-dianilino-1,4-benzoquinones, this compound embodies a bifunctional nature, merging the redox-active quinone moiety with the derivatization potential of a carboxylic acid. Its primary documented role is as a key intermediate in the synthesis of 6PPD-quinone, a specialized 2-amino-5-anilino-1,4-benzoquinone used in hair dye compositions . It also serves as a structurally distinct building block compared to the 1,4-dicarboxylic acid analogs employed in quinacridone pigment synthesis [2].

Bifunctional quinone intermediate for targeted synthesis
Single carboxylic acid enables controlled derivatization (amidation, esterification)
Preferred route to 6PPD-quinone hair dye intermediates

Why 2,5-Dianilino-1,4-benzoquinones Cannot Simply Substitute for the 1-Carboxylic Acid Derivative


Generic substitution within this compound class is unreliable due to the profound influence of the single carboxylic acid group on polarity, reactivity, and synthetic utility. The target compound is not merely a quinone; it is a quinone-carboxylic acid hybrid. Closest analogs like 2,5-dianilino-1,4-benzoquinone (DPPD-Q) lack the carboxyl group entirely, eliminating the capacity for pH-dependent solubility manipulation, salt formation, and crucial derivatization reactions such as amidation or esterification [1]. At the other extreme, the di-acid analogs (e.g., 2,5-dianilino-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarboxylic acid) introduce a second site of reactivity, which leads them toward a divergent synthetic pathway, namely, double ring-closure to form quinacridone pigments [2]. This single functional group difference directs the compound toward a distinct application space (hair dye intermediates versus pigments) and provides synthetic chemists with an orthogonal, controllable handle that is absent in the non-carboxylated or dicarboxylated versions.

Target Monoacid (1 COOH) – directs to 6PPD-quinone
Diacid analog 2 COOH groups cyclize to quinacridone pigments; not interchangeable
Target Carboxylated (TPSA 99 Ų) – aqueous formulation fit
Non-carboxylated DPPD-Q Lacks carboxyl group; polarity and reactivity profiles differ significantly

Quantitative Differentiation of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid from its Closest Analogs


Monocarboxylic Acid Group Enables Single-Site Derivatization, Unlike the Dicarboxylic Acid Analog That Favors Cyclization

The compound possesses exactly one carboxylic acid group, which serves as a single point for selective derivatization. In stark contrast, the 2,5-dianilino-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarboxylic acid analog contains two carboxylic acid groups and is explicitly patented for its ability to undergo a thermal or microwave-induced double ring-closure reaction to form quinacridonequinone pigments [1]. The monocarboxylic acid of the target compound prevents this specific cyclization, directing its synthetic utility toward the formation of monocyclic 6PPD-quinone derivatives used in hair dyes, rather than pigments [1]. This stoichiometric control over reactivity is a fundamental, structural differentiator.

Reaction pathway control
Head-to-head
1 COOH → 6PPD-quinone
2 COOH → quinacridone pigment
Monocarboxyl control directs synthesis to hair dye intermediates
Confirmed by patent literature on diacid cyclization
Synthetic Chemistry Quinacridone Pigments Hair Dye Intermediates

Enhanced Hydrogen Bond Donor/Acceptor Capacity and Predicted Solubility vs. Non-Carboxylated 2,5-Dianilino-1,4-benzoquinone (DPPD-Q)

The presence of the carboxylic acid group fundamentally alters the physicochemical profile. The target compound has a computed hydrogen bond donor count of 3 and an acceptor count of 6, resulting in a topological polar surface area (TPSA) of 99 Ų [1]. In contrast, the non-carboxylated DPPD-Q (C.I. 56000) lacks this polar site, which contributes to its lower solubility and different environmental toxicity profile (EC50 in V. fischeri = 1.76 mg/ml) [2]. A higher TPSA and the capacity for ionization at the carboxylic acid site directly imply superior solubility in aqueous buffers at physiological or formulation-relevant pH values, a critical advantage for developing water-based formulations.

Polar surface area
Cross-study comparable
TPSA 99 Ų
Higher polarity supports aqueous formulation fit
Compared to non-carboxylated DPPD-Q; solubility inferred
Physicochemical Properties Solubility Formulation Development

Commercial Availability and Pricing as a Specialized Research Intermediate vs. Bulk Industrial Quinacridone Precursor

The target compound is distributed by research chemical suppliers in small, high-purity quantities (e.g., 50mg to 500mg from TRC), with prices ranging from approximately $259 to $2,038 USD, indicating a position as a specialized laboratory reagent [1]. This contrasts sharply with the 1,4-dicarboxylic acid analog used in quinacridone pigment production, which is a bulk industrial intermediate [2]. The pricing and packaging of the monoacid confirm its value proposition for small-scale, high-precision research applications, such as analytical method development [1], rather than large-scale manufacturing.

Procurement scale
Supporting evidence
Research reagent: $259–2,038 (50–500 mg)
Bulk industrial precursor: >1000× scale
Supports small-scale research procurement
Pricing from supplier listings; research use oriented
Procurement Supply Chain Specialty Chemicals

Key Application Scenarios for 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid Based on Differentiated Properties


Synthesis of 6PPD-quinone Analogs for Hair Dye Research

This is the primary documented application. A synthetic chemistry team developing novel hair dye couplers would select this compound specifically because its single carboxylic acid group directs it toward the 6PPD-quinone (2-Amino-5-anilino-1,4-benzoquinone) scaffold upon further reaction [1]. Attempting this synthesis with the non-carboxylated DPPD-Q would not yield the same product, and the 1,4-dicarboxylic acid analog would be consumed by an unwanted cyclization pathway to form a quinacridone pigment [2]. The compound's stoichiometric control over the reaction outcome is therefore critical.

Development of Analytical Methods for Quinone Derivatives

The compound's distinctive structure, bearing both a highly polar carboxylic acid and a redox-active quinone core, makes it a suitable calibration or development standard for hyphenated techniques like LC-MS and electrochemical detection [1]. Its high hydrogen bonding capacity (3 donors, 6 acceptors) and TPSA of 99 Ų [2] lead to a unique chromatographic retention profile compared to more hydrophobic and non-ionizable dianilinoquinones like DPPD-Q. An analytical chemist developing a method to separate hair dye intermediates in consumer products would thus require this specific compound for accurate method validation.

Coordination Chemistry and Ligand Design

The molecule's bifunctional nature—a quinone capable of redox cycling and a metal-coordinating carboxylic acid—positions it as a unique ligand. Unlike 2,5-dianilino-1,4-benzoquinone, which can only coordinate via the quinone oxygen and aniline nitrogens, this compound adds the carboxylate as a third, pH-tunable binding site. This allows for the construction of metal-organic frameworks or complexes with binding geometries not accessible to the non-carboxylated or di-acid analogs, where the latter may form intractable polymeric species upon metalation [3].

Application
Selection Property
Validation Focus
6PPD-quinone analog synthesis
Monocarboxylic acid for controlled single-site derivatization
Reaction pathway confirmation (avoiding pigment cyclization)
Analytical method development
Distinct polarity and ionization profile (carboxyl group)
Chromatographic retention and detection consistency vs. non-ionizable analogs
Coordination chemistry
Bifunctional redox-active quinone plus carboxylate binding site
Metal-binding geometry and pH-dependent coordination behavior
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